molecular formula C16H20F3NO2S B2776586 N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797650-32-8

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2776586
CAS No.: 1797650-32-8
M. Wt: 347.4
InChI Key: IAYUKLIMVRLFKB-UHFFFAOYSA-N
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Description

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxytetrahydrothiophene ring, a trifluoromethyl-substituted phenyl group, and a propanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the methoxytetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the trifluoromethyl-substituted phenyl group: This step often involves a nucleophilic substitution reaction where a trifluoromethyl-substituted benzene derivative is introduced.

    Formation of the propanamide moiety: This can be accomplished through an amide coupling reaction, where the amine group of the methoxytetrahydrothiophene derivative reacts with a suitable carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-phenylpropanamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-methylphenyl)propanamide: The presence of a methyl group instead of a trifluoromethyl group can lead to variations in reactivity and biological activity.

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-chlorophenyl)propanamide: The substitution of a chlorine atom for the trifluoromethyl group can also affect the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2S/c1-22-15(8-9-23-11-15)10-20-14(21)7-4-12-2-5-13(6-3-12)16(17,18)19/h2-3,5-6H,4,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYUKLIMVRLFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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